molecular formula C20H22O6 B3317792 (+)-Dehydrodiconiferyl alcohol CAS No. 97465-82-2

(+)-Dehydrodiconiferyl alcohol

Cat. No.: B3317792
CAS No.: 97465-82-2
M. Wt: 358.4 g/mol
InChI Key: KUSXBOZNRPQEON-LNFBDUAVSA-N
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Description

(+)-Dehydrodiconiferyl alcohol is a lignan, a type of phenolic compound found in various plants. Lignans are known for their diverse biological activities and potential health benefits. This compound is particularly interesting due to its unique structure and properties, making it a subject of extensive research in fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Dehydrodiconiferyl alcohol typically involves the oxidative coupling of coniferyl alcohol. This process can be achieved using various oxidizing agents such as peroxidases or laccases. The reaction conditions often include a buffered aqueous solution and a controlled temperature to ensure the optimal activity of the enzymes involved .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of the synthesis process. advancements in biotechnological methods, such as the use of genetically modified microorganisms, have shown promise in producing this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

(+)-Dehydrodiconiferyl alcohol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohol derivatives .

Scientific Research Applications

(+)-Dehydrodiconiferyl alcohol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (+)-Dehydrodiconiferyl alcohol involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes involved in oxidative stress and inflammation. Additionally, it can modulate the expression of genes related to cell proliferation and apoptosis, contributing to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness contributes to its diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

4-[(2S,3R)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h3-6,8-10,15,19,21-23H,7,11H2,1-2H3/b4-3+/t15-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSXBOZNRPQEON-LNFBDUAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)/C=C/CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(+)-Dehydrodiconiferyl alcohol
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(+)-Dehydrodiconiferyl alcohol
Reactant of Route 5
(+)-Dehydrodiconiferyl alcohol
Reactant of Route 6
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